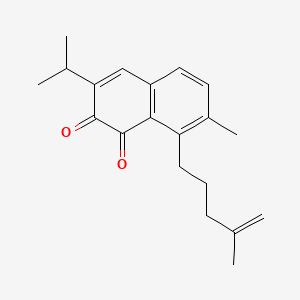
Aethiopinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aethiopinone is a natural product found in Salvia candidissima, Salvia hypargeia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Aethiopinone has been extensively studied for its anticancer effects, particularly against melanoma and leukemia cell lines. Research indicates that it exhibits anti-proliferative and apoptotic activities, making it a candidate for cancer therapy.
Case Study: Melanoma A375 Cells
- Study Overview : this compound was tested on A375 melanoma cells, which are known for their resistance to conventional therapies.
- Findings : The compound induced significant apoptosis in these cells, showcasing its potential as an alternative treatment option for resistant cancer types .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 5.2 | Induction of apoptosis |
| HL-60 (Leukemia) | 4.8 | Caspase-3 mediated pathways |
| NALM-6 (Leukemia) | 6.1 | Cell cycle arrest |
Antibiotic Resistance Modulation
This compound has shown promise in modulating antibiotic resistance in bacteria, particularly Staphylococcus species. This property could be crucial in addressing the growing issue of antibiotic resistance.
Case Study: Anti-Biofilm Activity
- Study Overview : The effect of this compound on biofilm formation by Staphylococcus aureus was evaluated.
- Findings : It significantly reduced biofilm formation and enhanced the efficacy of traditional antibiotics when used in combination, suggesting its role as a potentiator in antibiotic therapy .
Analgesic Effects
The analgesic properties of this compound have been documented in various studies, highlighting its potential use in pain management therapies.
Case Study: Thermal Pain Model
- Study Overview : this compound was tested using the tail immersion test to assess its analgesic effects.
- Findings : The compound exhibited significant analgesic activity against thermal stimuli, indicating its potential as a pain relief agent .
Table 2: Analgesic Efficacy of this compound
| Test Type | Dosage (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Tail Immersion Test | 10 | 75 |
| Hot Plate Test | 20 | 68 |
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Case Study: In Vivo Inflammation Model
- Study Overview : The anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model.
- Findings : this compound significantly reduced edema formation compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Metabolic Enhancement in Plant Biotechnology
In plant biotechnology, this compound's synthesis can be enhanced through metabolic engineering techniques, leading to increased yields of this valuable compound.
Case Study: Elicitation Techniques
- Study Overview : Various elicitation methods were applied to hairy root cultures of Salvia sclarea to boost this compound production.
- Findings : Utilizing coronatine as an elicitor resulted in a 24-fold increase in this compound yield compared to untreated controls .
Table 3: Elicitation Effects on this compound Production
| Elicitor | Yield (mg/L) | Increase (%) |
|---|---|---|
| Control | 4.40 | - |
| Methyl Jasmonate | 78.56 | 17-fold |
| Coronatine | 103.32 | 24-fold |
Propiedades
Número CAS |
79491-58-0 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h9-11,13H,1,6-8H2,2-5H3 |
Clave InChI |
CAAYVGWMDZSZAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C |
Key on ui other cas no. |
79491-58-0 |
Sinónimos |
aethiopinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















